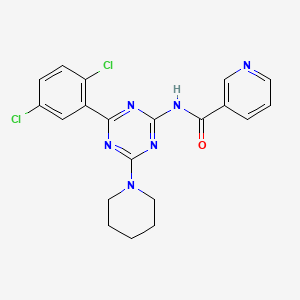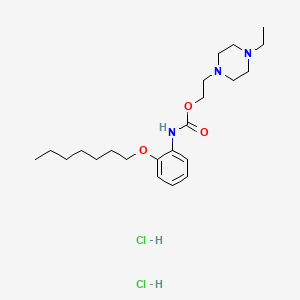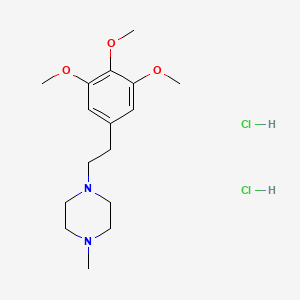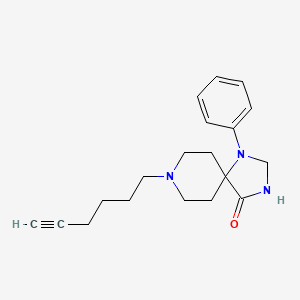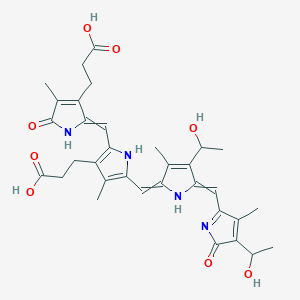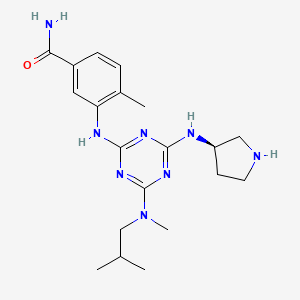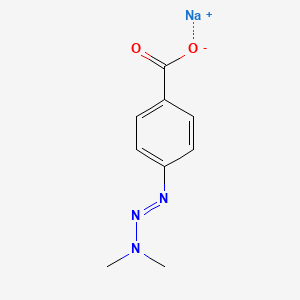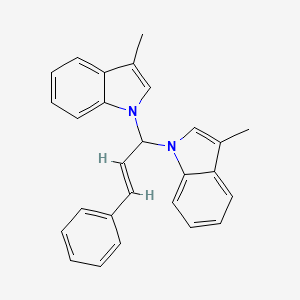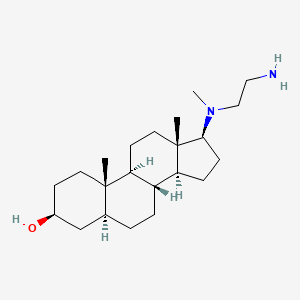
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a butyl-substituted piperazine moiety.
Vorbereitungsmethoden
Die Synthese von 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin beinhaltet typischerweise die Reaktion von Phenothiazin mit 2-Brom-1-(10H-phenothiazin-10-yl)ethanon in Gegenwart eines Palladiumkatalysators und einer Base. Diese Methode stellt die Bildung des gewünschten Produkts mit hoher Ausbeute und Reinheit sicher. Industrielle Produktionsmethoden können ähnliche synthetische Wege umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Kosteneffizienz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Phenothiazinderivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Phenothiazinkern, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln. .
Wissenschaftliche Forschungsanwendungen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Es zeigt antipsychotische, antidepressive und anxiolytische Wirkungen, was es zu einem Kandidaten für die Behandlung von Schizophrenie, bipolarer Störung und Angststörungen macht. Darüber hinaus wurde festgestellt, dass es antioxidative und entzündungshemmende Eigenschaften besitzt, die bei verschiedenen Erkrankungen von Vorteil sein könnten. Im Bereich der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wird sie auf ihre Interaktionen mit verschiedenen biologischen Zielstrukturen untersucht, darunter Neurotransmitter-Rezeptoren.
Wirkmechanismus
Der genaue Wirkmechanismus von 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkungen durch Blockierung von Dopaminrezeptoren im Gehirn ausübt, was zu einer Abnahme der dopaminergen Aktivität führt . Diese Wirkung ähnelt der anderer Phenothiazinderivate, die bekanntermaßen Neurotransmitterwege modulieren. Die Verbindung kann auch mit anderen Rezeptoren interagieren, wie z. B. Serotonin- und Noradrenalinrezeptoren, was zu ihren therapeutischen Wirkungen beiträgt.
Wirkmechanismus
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin kann mit anderen Phenothiazinderivaten verglichen werden, wie z. B.:
Prochlorperazin: Wird zur Behandlung von Übelkeit, Migräne und psychotischen Störungen eingesetzt.
Trifluoperazin: Bekannt für seine antipsychotischen Eigenschaften und wird bei der Behandlung von Schizophrenie eingesetzt.
Periciazin: Wird zur Behandlung von Aggression und Impulsivität bei psychiatrischen Erkrankungen eingesetzt.
Was 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazin auszeichnet, ist seine einzigartige Butyl-substituierte Piperazin-Einheit, die im Vergleich zu anderen Phenothiazinderivaten möglicherweise unterschiedliche pharmakologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
102753-23-1 |
|---|---|
Molekularformel |
C23H31N3S |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChI-Schlüssel |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


